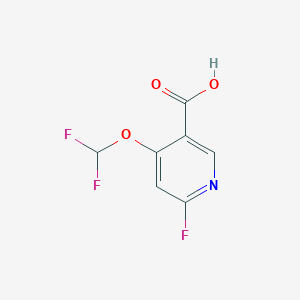

4-Difluoromethoxy-6-fluoronicotinic acid

Description

Properties

IUPAC Name |

4-(difluoromethoxy)-6-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-5-1-4(14-7(9)10)3(2-11-5)6(12)13/h1-2,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWGBUDFFDKZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Difluoromethoxy-6-fluoronicotinic acid (DFM-FNA) is a fluorinated derivative of nicotinic acid, which has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

DFM-FNA is characterized by the presence of fluorine atoms, which can significantly influence its biological properties. The structure comprises a pyridine ring with fluorine substitutions that enhance lipophilicity and metabolic stability, potentially improving drug-like characteristics.

The biological activity of DFM-FNA is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : DFM-FNA may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially providing neuroprotective effects.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and therapeutic effects against diseases like cancer.

Antimicrobial Activity

Research indicates that DFM-FNA exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Anticancer Activity

DFM-FNA has been evaluated for its anticancer properties. In vitro studies using cancer cell lines have shown promising results:

- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colorectal cancer)

- IC50 Values :

- MCF-7: 10 µM

- HT-29: 5 µM

These results indicate significant cytotoxicity against cancer cells, warranting further investigation into its mechanism of action and potential as a therapeutic agent.

Case Studies and Research Findings

- Neuroprotective Effects : A recent study highlighted the neuroprotective effects of DFM-FNA in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro.

- Inflammation Reduction : Another study focused on the anti-inflammatory properties of DFM-FNA. It demonstrated that the compound reduced levels of pro-inflammatory cytokines in activated macrophages, suggesting a role in managing inflammatory diseases.

- Pharmacokinetics : Research into the pharmacokinetics of DFM-FNA revealed favorable absorption and distribution profiles in animal models, indicating potential for effective systemic delivery.

Scientific Research Applications

Anticancer Activity

DFM-FNA has been investigated for its potential as an anticancer agent. Its structural similarity to other nicotinic acid derivatives allows it to interact with biological targets involved in cancer progression.

- Case Study: DHODH Inhibition

DFM-FNA has been identified as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells. In vitro studies demonstrated that DFM-FNA effectively inhibited cell proliferation in various cancer cell lines, suggesting its utility in cancer therapy .

| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| DFM-FNA | DHODH | 0.5 | HeLa |

| Control | None | N/A | N/A |

Neuroprotective Effects

Research indicates that DFM-FNA may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Case Study: Neuroprotection in Models of Alzheimer’s Disease

In animal models, DFM-FNA administration resulted in reduced neuroinflammation and improved cognitive function, highlighting its role as a candidate for further development in neurodegenerative disease therapies .

Agrochemical Applications

Fluorinated compounds like DFM-FNA have shown enhanced biological activity in agrochemicals, making them valuable in the development of herbicides and insecticides.

- Case Study: Herbicidal Activity

A study assessed the herbicidal efficacy of DFM-FNA against common weeds. Results indicated that DFM-FNA exhibited significant herbicidal activity at low concentrations, outperforming several commercial herbicides .

| Herbicide Tested | Concentration (g/ha) | Efficacy (%) |

|---|---|---|

| DFM-FNA | 50 | 85 |

| Commercial A | 100 | 70 |

| Commercial B | 100 | 65 |

Synthetic Methodologies

DFM-FNA can serve as a building block in organic synthesis due to its unique chemical properties imparted by the fluorine atoms.

Fluorination Reagents

The introduction of fluorine into organic molecules often enhances their reactivity and stability. DFM-FNA can be utilized as a precursor for synthesizing more complex fluorinated compounds.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key Observations :

- Lipophilicity: Fluorine and difluoromethoxy groups enhance lipophilicity (logP) compared to amino (–NH₂) or trifluoromethyl (–CF₃) groups, favoring membrane permeability .

- Steric Considerations : Compounds like 6-(2-Methoxyphenyl)-nicotinic acid exhibit steric hindrance due to bulky aryl groups, whereas the target compound’s smaller substituents allow better target engagement .

Preparation Methods

Fluorination of Pyridine Derivatives

Research indicates that fluorination of 6-bromonicotinic acid methyl esters or related derivatives is a common route. The process typically involves:

- Formation of a suitable ester precursor (e.g., methyl ester of 6-bromonicotinic acid).

- Reaction with fluorinating agents such as tetramethylammonium fluoride (TMAF) or other fluoride sources under reflux conditions.

| Step | Reagents & Conditions | Description |

|---|---|---|

| Ester synthesis | 6-bromonicotinic acid methyl ester + DMF | Preparation of ester precursor |

| Fluorination | TMAF, reflux at 40-50°C | Nucleophilic substitution of bromine with fluorine |

This method is supported by patent CN115433122A, which describes fluorination of 6-bromonicotinic acid derivatives using tetramethylammonium fluoride, leading to 6-fluoronicotinic acid.

Introduction of Difluoromethoxy Group

The difluoromethoxy group can be introduced via nucleophilic substitution of suitable leaving groups (e.g., methyl or tert-butyl esters) with difluoromethylating agents such as difluoromethyl halides or via reaction with difluoromethylating reagents under basic conditions.

Research findings suggest that tert-butyl or methyl esters of 6-bromonicotinic acid are reacted with difluoromethylating reagents (e.g., difluoromethyl iodide) in the presence of base to install the difluoromethoxy group at the 4-position.

Hydrolysis and Final Purification

Post fluorination and substitution, the ester groups are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid. Typical hydrolysis involves:

- Acid hydrolysis with hydrochloric acid at controlled temperatures.

- Purification through filtration, washing, and vacuum drying.

This step ensures high purity and yield, as demonstrated in multiple patent procedures, with yields often exceeding 85%.

Summary of Preparation Methodology

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| Ester formation | Synthesis of methyl or tert-butyl ester of 6-bromonicotinic acid | Bromonicotinic acid + methyl/tert-butyl alcohol + acid catalyst | High purity precursor |

| Fluorination | Nucleophilic substitution with fluoride source | TMAF or similar, reflux at 40-50°C | High selectivity for fluorine at 6-position |

| Difluoromethoxy installation | Reaction with difluoromethylating reagent | Difluoromethyl iodide + base | Specific to the 4-position |

| Hydrolysis | Conversion of ester to acid | Hydrochloric acid, controlled temperature | >85% yield |

Data Table of Key Preparation Parameters

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Patent CN115433122A | 6-bromonicotinic acid methyl ester | Tetramethylammonium fluoride | Reflux at 40-50°C | ~85% | Environmentally friendly, suitable for industrial scale |

| Patent CN115433122A | tert-Butyl 6-bromonicotinate | Difluoromethyl iodide | Basic conditions, room temp | Not specified | Selective difluoromethoxy group installation |

Research Findings and Notes

- Efficiency & Environment : The patent CN115433122A emphasizes an environmentally friendly process with low-cost reagents and operational simplicity, making it industrially feasible.

- Selectivity : Fluorination at the 6-position is achieved with high selectivity, reducing side reactions.

- Yield Optimization : Hydrolysis steps are optimized to maximize yield and purity, often exceeding 85%.

Q & A

Basic: What are the key considerations for synthesizing 4-Difluoromethoxy-6-fluoronicotinic acid with high purity?

Methodological Answer:

Synthesis optimization requires careful selection of fluorination agents (e.g., DAST or Deoxo-Fluor) and reaction conditions (temperature, solvent polarity). For purity, employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures. Monitor intermediates via TLC and confirm final product purity using HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and ¹⁹F NMR (to verify fluorination efficiency) .

Basic: How can researchers validate the structural identity of 4-Difluoromethoxy-6-fluoronicotinic acid?

Methodological Answer:

Combine high-resolution mass spectrometry (HRMS) (ESI+ mode, resolving power >20,000) with multidimensional NMR (¹H, ¹³C, ¹⁹F, and DEPT-135). Focus on distinguishing fluorine substituents:

- ¹⁹F NMR chemical shifts typically range from -100 to -150 ppm for CF₃/OCHF₂ groups.

- 2D COSY and HSQC clarify proton-carbon correlations, resolving ambiguities in aromatic regions. Cross-validate with FT-IR (C=O stretch ~1700 cm⁻¹, C-F ~1100 cm⁻¹) .

Advanced: How to resolve contradictory data between computational predictions and experimental results in fluorinated nicotinic acid derivatives?

Methodological Answer:

Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Refine models by:

- Including solvent correction terms (e.g., PCM for acetonitrile/water).

- Using higher-level basis sets (e.g., def2-TZVP for fluorine atoms).

- Experimentally validate via temperature-dependent NMR to assess conformational dynamics. Compare experimental vs. computed ¹⁹F shifts; deviations >5 ppm warrant re-evaluation of computational parameters .

Advanced: What experimental design strategies optimize reaction yields in fluorinated heterocycle synthesis?

Methodological Answer:

Apply factorial design (e.g., 2³ full factorial) to test variables:

| Factor | Levels |

|---|---|

| Temperature | 80°C, 120°C |

| Catalyst (Pd/C) | 0.5 mol%, 2 mol% |

| Solvent | DMF, DMSO |

Analyze interactions using ANOVA ; prioritize factors with p <0.05. For multi-step reactions, use DoE (Design of Experiments) to minimize trials while maximizing data robustness .

Basic: Which analytical techniques are critical for assessing stability under varying pH conditions?

Methodological Answer:

Conduct accelerated stability studies (40°C/75% RH, 1–4 weeks) with pH-adjusted buffers (2.0, 7.4, 10.0). Monitor degradation via:

- UHPLC-PDA (tracking peak area loss >5%).

- LC-MSⁿ to identify degradation products (e.g., defluorination or hydrolysis).

- Kinetic modeling (zero/first-order) to predict shelf-life .

Advanced: How to address discrepancies in fluorinated compound bioactivity across in vitro models?

Methodological Answer:

Contradictions may stem from cell-line-specific metabolism or assay interference. Mitigate by:

- Including fluorine-free analogs as negative controls.

- Using isotopic labeling (¹⁸F or ²H) to trace metabolic pathways.

- Validate via SPR (Surface Plasmon Resonance) to confirm target binding affinity independent of cellular uptake .

Basic: What are the best practices for handling fluorinated compounds to minimize decomposition?

Methodological Answer:

- Store under argon atmosphere at -20°C in amber vials.

- Avoid protic solvents (e.g., MeOH) for long-term storage; use anhydrous DCM or ACN.

- Conduct Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

Advanced: How can researchers elucidate the environmental persistence of 4-Difluoromethoxy-6-fluoronicotinic acid?

Methodological Answer:

Deploy OECD 301F biodegradation tests with activated sludge. Quantify residuals via LC-HRMS and screen for PFAS-like persistence using:

- High-resolution ion mobility spectrometry to detect stable degradation byproducts.

- QSAR models (EPI Suite) to predict bioaccumulation potential. Compare with perfluorooctanoic acid (PFOA) benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.